molecular formula C32H50FN7O3 B12404535 Bleximenib CAS No. 2654081-35-1

Bleximenib

Cat. No.: B12404535
CAS No.: 2654081-35-1
M. Wt: 599.8 g/mol
InChI Key: PDUGAXSIWNMIBQ-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Menin-MLL Interaction in Leukemogenesis

Chromosomal translocations involving the KMT2A gene (formerly known as the MLL gene) are a hallmark of aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants. ashpublications.orgnih.gov These translocations result in the creation of oncogenic MLL fusion proteins. ashpublications.org A crucial event for the cancer-causing activity of these fusion proteins is their interaction with menin. ashpublications.org Menin acts as a scaffold, tethering the MLL fusion protein to chromatin, which leads to the aberrant expression of genes that drive leukemia, such as HOXA9 and MEIS1. ashpublications.orgnih.gov These genes are critical for the uncontrolled proliferation and block in differentiation that are characteristic of leukemia cells. ashpublications.org

Similarly, the menin-KMT2A interaction is also vital in AML with mutations in the nucleophosmin (B1167650) 1 (NPM1) gene. ashpublications.org NPM1 mutations are among the most common genetic alterations in AML. ashpublications.org The mutated NPM1 protein relies on the interaction with menin and KMT2A to drive the expression of the same leukemogenic genes. nih.gov

Rationale for Menin-MLL Inhibition as a Therapeutic Strategy

The dependency of both KMT2A-rearranged and NPM1-mutant leukemias on the menin-MLL interaction provides a strong rationale for targeted therapeutic intervention. ashpublications.orgnih.gov By developing small molecules that can disrupt this protein-protein interaction, the aim is to halt the downstream signaling that promotes leukemia. The therapeutic hypothesis is that inhibiting the menin-MLL interaction will lead to the downregulation of key oncogenes like MEIS1 and HOXA9, thereby inducing differentiation and apoptosis (programmed cell death) in the leukemic cells. nih.govmdpi.com This targeted approach is expected to be more selective for cancer cells and less toxic to normal hematopoietic cells. nih.gov

Detailed Research Findings on Bleximenib (Menin-MLL inhibitor 24)

This compound is a potent and selective, orally bioavailable small molecule inhibitor of the menin-KMT2A interaction. ashpublications.org Preclinical studies have demonstrated its significant anti-leukemic activity in various models of leukemia harboring KMT2A rearrangements or NPM1 mutations.

This compound effectively inhibits the proliferation of a range of AML and B-ALL cell lines with these specific genetic alterations. ashpublications.org This antiproliferative effect is dose-dependent and selective, with minimal impact on normal cells. ashpublications.org

Antiproliferative Activity of this compound in Leukemia Cell Lines

Cell Line Leukemia Type Genetic Alteration IC₅₀ (µM)
OCI-AML3 AML NPM1c 0.045
RS4;11 B-ALL KMT2A-r 0.040
EOL-1 AML KMT2A-PTD 0.116

Data sourced from a preclinical study. ashpublications.org

Mechanistically, this compound works by disrupting the association of the menin-KMT2A complex with the chromatin at the promoter regions of target genes. ashpublications.org This leads to a significant reduction in the expression of critical leukemogenic genes.

Effect of this compound on Gene Expression in Leukemia Cells

Cell Line Genetic Alteration Gene Downregulated
MOLM-14 KMT2A-r MEIS1, PBX3, FLT3, JMJD1C
OCI-AML3 NPM1c MEIS1, PBX3, FLT3, JMJD1C

Data sourced from in vitro studies. medchemexpress.com

Furthermore, treatment with this compound has been shown to induce both differentiation and apoptosis in leukemia cells. ashpublications.orgnih.gov In xenograft models of both AML and ALL, this compound administration resulted in a reduction of the leukemic burden and a significant survival benefit. ashpublications.org An interesting finding is that this compound retains its potent antiproliferative activity against leukemia cells that have developed resistance to other menin inhibitors, such as revumenib, due to specific mutations in the MEN1 gene. ashpublications.org This suggests a unique binding mode for this compound to the menin protein. ashpublications.org

Properties

CAS No.

2654081-35-1

Molecular Formula

C32H50FN7O3

Molecular Weight

599.8 g/mol

IUPAC Name

N-ethyl-5-fluoro-2-[[5-[2-[(3R)-6-[2-methoxyethyl(methyl)amino]-2-methylhexan-3-yl]-2,7-diazaspiro[3.4]octan-7-yl]-1,2,4-triazin-6-yl]oxy]-N-propan-2-ylbenzamide

InChI

InChI=1S/C32H50FN7O3/c1-8-40(24(4)5)31(41)26-18-25(33)11-12-28(26)43-30-29(34-22-35-36-30)38-15-13-32(19-38)20-39(21-32)27(23(2)3)10-9-14-37(6)16-17-42-7/h11-12,18,22-24,27H,8-10,13-17,19-21H2,1-7H3/t27-/m1/s1

InChI Key

PDUGAXSIWNMIBQ-HHHXNRCGSA-N

Isomeric SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)[C@H](CCCN(C)CCOC)C(C)C

Canonical SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)C(CCCN(C)CCOC)C(C)C

Origin of Product

United States

Mechanism of Action of Menin Mll Inhibitors

Disruption of Menin-MLL/KMT2A Complex Formation

The primary mechanism of action for this class of inhibitors is the physical blockage of the binding between menin and the MLL protein (also known as KMT2A). researchgate.netconnectedpapers.com The N-terminal fragment of MLL, which is retained in all MLL fusion proteins, interacts with a large central cavity on the menin protein. googleapis.com This interaction is essential for the leukemogenic activity of MLL fusions. colab.wsgoogleapis.com

Compound A6 was designed to interfere with this critical interaction. nih.gov Through its specific chemical structure, it demonstrates a potent binding affinity for menin, effectively competing with MLL. nih.gov This disruption prevents the formation of the oncogenic menin-MLL complex on the chromatin. researchgate.net

Table 1: In Vitro Activity of Compound A6

Metric Value Cell Line Source
Binding Affinity (IC₅₀) 0.38 µM - nih.gov
Anti-proliferative Activity (IC₅₀) 1.07 µM MV4-11 nih.gov

Downregulation of Oncogenic Gene Expression Programs

By displacing the menin-MLL complex from chromatin, inhibitors like compound A6 trigger significant changes in gene expression, leading to the suppression of key oncogenic programs. medchemexpress.comresearchgate.net

The menin-MLL complex is required for the transcriptional regulation of critical target genes, most notably HOXA9 and its cofactor MEIS1. googleapis.comgoogleapis.com These genes are essential for the proliferation and self-renewal of leukemia cells and are consistently overexpressed in MLL-rearranged leukemias.

Studies on compound A6 have confirmed its ability to effectively suppress the expression of these crucial genes. nih.gov Further investigation demonstrated that this suppression occurs in a concentration-dependent manner, directly linking the inhibition of the menin-MLL interaction to the downregulation of this key leukemogenic signaling pathway. nih.gov

Cellular Consequences of Menin-MLL Inhibition

The disruption of the menin-MLL interaction and subsequent suppression of oncogenic gene expression translates into profound and beneficial cellular effects on leukemia cells. nih.gov

A hallmark of acute leukemia is a blockage in the differentiation of hematopoietic cells, causing an accumulation of immature blasts. Menin-MLL inhibitors can reverse this differentiation arrest. nih.gov Treatment with compound A6 has been shown to induce differentiation in leukemia cells in a concentration-dependent manner, forcing the malignant cells to mature. nih.gov This effect is a direct consequence of shutting down the MLL-fusion-driven gene program that maintains the undifferentiated state.

In addition to promoting differentiation, compound A6 actively induces apoptosis, or programmed cell death, in leukemia cells. nih.gov This effect was observed to be concentration-dependent. nih.gov The inhibition of the menin-MLL interaction also leads to cell cycle arrest, specifically in the G0/G1 phase, which prevents the cancer cells from proliferating and can lead to apoptosis. nih.gov This dual action of inducing both differentiation and apoptosis highlights the therapeutic potential of this inhibitor. nih.gov

Table 2: Cellular Effects of Compound A6 in MV4-11 Cells

Cellular Process Observation Dependency Source
Apoptosis Induced Concentration-dependent nih.gov
Cell Cycle Arrested at G0/G1 phase Concentration-dependent nih.gov
Differentiation Reversed differentiation arrest Concentration-dependent nih.gov

Inhibition of Cell Proliferation and Growth Arrest

Menin-MLL inhibitors, including the compound Bleximenib (Menin-MLL inhibitor 24), exert potent anti-proliferative effects on specific cancer cells, particularly those harboring KMT2A (MLL) gene rearrangements or NPM1 mutations. medchemexpress.comtandfonline.com The fundamental mechanism involves the disruption of the critical interaction between the menin protein and the MLL fusion protein (or the wild-type MLL protein in the context of NPM1 mutations). nih.govshsmu.edu.cn This disruption leads to the downregulation of key target genes essential for leukemogenesis, such as HOXA9 and MEIS1, thereby inhibiting the cellular machinery required for rapid proliferation. osti.govhutch-med.com

Treatment of susceptible leukemia cells with menin-MLL inhibitors results in a significant reduction in cell viability and growth. nih.govresearchgate.net This is often accompanied by cell cycle arrest, predominantly in the G0/G1 phase. nih.govmedchemexpress.com For instance, studies with the inhibitor MI-2 showed a consistent increase in the population of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. nih.gov This indicates that by blocking the menin-MLL interaction, the inhibitors effectively halt the cell cycle progression, preventing cells from entering the DNA synthesis phase and ultimately leading to a cessation of proliferation. nih.gov Furthermore, this growth inhibition can also lead to apoptosis and cellular differentiation, where the malignant cells are induced to mature into non-proliferating cell types, such as myeloid cells, as evidenced by an increase in markers like CD11b. medchemexpress.comsumitomo-chem.co.jp

The anti-proliferative activity of these inhibitors is highly selective for cancer cells dependent on the menin-MLL interaction. This compound, for example, demonstrates potent inhibition of cell proliferation in human leukemia cell lines with MLL translocations or NPM1 mutations, with IC50 values in the low nanomolar range. medchemexpress.comsumitomo-chem.co.jp In contrast, cell lines without these specific genetic alterations are significantly less sensitive to the inhibitor's effects. osti.gov

Table 1: Anti-proliferative Activity of Menin-MLL Inhibitors in Leukemia Cell Lines

CompoundCell LineGenotypeEffectIC50 ValueReference
This compound (JNJ-75276617) MV4-11MLL-AF4Proliferation Inhibition~0.3 µM medchemexpress.commedchemexpress.com
This compound (JNJ-75276617) MOLM-13MLL-AF9Proliferation InhibitionNot Specified sumitomo-chem.co.jp
This compound (JNJ-75276617) OCI-AML3NPM1-mutantProliferation InhibitionNot Specified sumitomo-chem.co.jp
MI-2 MV4;11MLL-AF4G0/G1 Cell Cycle ArrestNot Applicable nih.gov
MI-2 Mouse BMCsMLL-AF9Proliferation Inhibition~5 µM researchgate.net
M-525 MV4;11MLL-AF4Growth Inhibition2.3 nM osti.gov
M-525 MOLM-13MLL-AF9Growth Inhibition3.6 nM osti.gov
VTP50469 MOLM13MLL-AF9Apoptosis, DifferentiationNot Specified nih.gov
MI-463 OVCAR-8Not SpecifiedFerroptotic Cell Death0.06 µM spandidos-publications.com

Chromatin Remodeling and Epigenetic Modulation

The therapeutic effect of menin-MLL inhibitors is rooted in their ability to induce profound changes in chromatin structure and reverse the aberrant epigenetic program that drives MLL-rearranged leukemias. nih.govashpublications.org

Displacement of Menin from Chromatin

A primary and direct consequence of menin-MLL inhibitor activity is the physical displacement of the menin protein from chromatin. nih.govresearchgate.net In MLL-rearranged leukemia, the MLL fusion protein recruits menin to the chromatin at specific gene loci. researchgate.net This interaction is essential for tethering the entire oncogenic complex to its target genes. nih.gov Potent small-molecule inhibitors, such as VTP50469, bind with high affinity to a pocket on the menin protein that is normally occupied by MLL. nih.govacs.org This competitive binding effectively severs the link between menin and the MLL fusion protein, leading to the eviction of menin from its sites of action across the genome. nih.govbiorxiv.org Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has demonstrated a substantial, genome-wide reduction in menin occupancy at promoter regions following treatment with a menin-MLL inhibitor. biorxiv.orgbiorxiv.org This displacement is a critical first step, as it dismantles the scaffold required for the oncogenic transcriptional machinery. researchgate.netresearchgate.net

Impact on Histone Methyltransferase Complexes (MLL1/2)

By displacing menin, these inhibitors functionally impair the MLL1/2 histone methyltransferase (HMT) complexes. tandfonline.comaacrjournals.org Menin acts as a crucial adaptor, targeting the MLL1/2 complexes to chromatin. aacrjournals.orgnih.gov Once menin is evicted, the associated MLL fusion proteins are also released from the chromatin at key target genes. nih.govresearchgate.net This leads to a significant decrease in the catalytic activity of the MLL complex at these sites. The primary function of the MLL1/2 complex is to methylate histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. tandfonline.comhutch-med.com Consequently, inhibitor treatment results in a marked reduction of H3K4 trimethylation (H3K4me3) at the promoters of MLL target genes, such as HOXA9 and MEIS1. nih.govbiorxiv.org This loss of an active histone mark contributes directly to the transcriptional repression of these genes, which are essential for maintaining the leukemic state. nih.govhutch-med.com

Modulation of Menin Protein Stability (e.g., Ubiquitination)

Beyond disrupting its chromatin-tethering function, menin-MLL inhibitors can also affect the stability of the menin protein itself. tandfonline.comnih.gov Studies using the inhibitor MI-503 have shown that disrupting the menin-MLL interaction can trigger the degradation of the menin protein through the ubiquitin-proteasome pathway. nih.govcellsignal.com The proposed mechanism suggests that when menin is not engaged with its stabilizing partners, such as MLL fusion proteins, it becomes conformationally unstable. nih.gov This destabilization may expose sites that are recognized by chaperone proteins like Hsp70 and the E3 ubiquitin ligase CHIP, leading to increased ubiquitination and subsequent proteasomal degradation. nih.gov This finding reveals an additional layer of the inhibitors' mechanism of action, where they not only block menin's function but also promote its destruction, further diminishing its oncogenic contribution in leukemia cells. tandfonline.comcellsignal.com

Molecular Switches in Chromatin Occupancy

Recent research has uncovered a more complex "molecular switch" mechanism that occurs upon menin-MLL inhibition. biorxiv.orgnih.gov While the MLL1-menin complex is evicted from chromatin, this action paradoxically allows for the binding of a different complex, the MLL3/4-UTX complex, at many of the same genomic loci. biorxiv.orgbiorxiv.org These two complexes have opposing general functions: the MLL1/2-menin complex is typically involved in transcriptional activation, whereas the MLL3/4-UTX complex is often associated with tumor suppression. biorxiv.orgnih.gov

Upon treatment with an inhibitor, the displacement of MLL1-menin from gene promoters relieves a form of repression, enabling the recruitment of the MLL3/4-UTX complex. biorxiv.orgbiorxiv.org This switch in chromatin occupancy leads to the transcriptional activation of a set of previously silenced genes, many of which are involved in tumor suppression and cell-cycle arrest, such as CDKN2C. biorxiv.orgnih.gov This discovery expands the mechanistic understanding of menin inhibitors beyond simply silencing oncogenes like HOXA9. tandfonline.com It demonstrates that these inhibitors actively remodel the epigenetic landscape to turn on a tumor-suppressive gene expression program, contributing significantly to their therapeutic effect. aacrjournals.orgnih.gov

Table 2: Summary of Molecular Consequences of Menin-MLL Inhibition

Molecular EventDescriptionKey Proteins/Marks InvolvedConsequenceReference
Displacement from Chromatin Inhibitor competitively binds menin, causing its eviction from gene promoters.Menin, MLL-fusion proteinsDismantling of the oncogenic scaffold nih.govbiorxiv.orgbiorxiv.org
Impact on HMT Complex Loss of menin tethering leads to displacement of MLL1/2 complexes.MLL1/2, H3K4me3Decreased histone methylation at target genes, leading to transcriptional repression. hutch-med.comnih.govbiorxiv.org
Protein Destabilization Disruption of the menin-MLL interaction leads to ubiquitination and proteasomal degradation of menin.Menin, Ubiquitin, Hsp70/CHIPReduction in total menin protein levels. nih.govcellsignal.com
Chromatin Occupancy Switch Eviction of MLL1-Menin allows binding of the MLL3/4-UTX complex to the same gene promoters.MLL1-Menin, MLL3/4-UTXActivation of tumor suppressor gene expression programs. biorxiv.orgbiorxiv.orgaacrjournals.orgnih.gov

Preclinical Efficacy Studies of Menin Mll Inhibitors, Including Menin Mll Inhibitor 24

In Vitro Studies in Leukemic Cell Lines

Cell Line Selection

The preclinical evaluation of menin-MLL inhibitors is conducted on a panel of specific leukemic cell lines. These cell lines are chosen based on their genetic makeup, which reflects the patient populations most likely to benefit from this targeted therapy. The primary targets are leukemias characterized by rearrangements of the KMT2A gene (also known as the MLL gene), mutations in the Nucleophosmin (B1167650) 1 (NPM1) gene, or the presence of NUP98 fusions. nih.govnih.govnih.govspandidos-publications.com

Commonly used cell lines in these studies include:

MLL-rearranged (MLL-r) Acute Myeloid Leukemia (AML): MOLM-13 (MLL-AF9), THP-1 (MLL-AF9), and NOMO-1 (MLL-AF9). nih.gov

MLL-rearranged (MLL-r) Acute Lymphoblastic Leukemia (ALL): MV4;11 (MLL-AF4), KOPN-8 (MLL-ENL), and RS4;11 (MLL-AF4). nih.govresearchgate.net

NPM1-mutated (NPM1c) AML: OCI-AML3. bioworld.com

These cell lines are dependent on the menin-MLL interaction for their survival and proliferation, making them suitable models to test the efficacy of inhibitors that disrupt this pathway.

Dose-Dependent Inhibition of Proliferation

Menin-MLL inhibitors have consistently demonstrated a dose-dependent inhibition of proliferation in susceptible leukemic cell lines. For instance, the inhibitor VTP50469 led to a significant reduction in cell proliferation in various MLL-rearranged AML and ALL cell lines. nih.gov Similarly, other inhibitors like MI-3454, M-525, and MI-503 have shown potent growth-suppressive activity in MLL leukemia cells, with GI50 values (the concentration required to inhibit cell growth by 50%) often in the nanomolar range. nih.govmdpi.comselleckchem.comnih.gov The efficacy of these inhibitors is highlighted by their IC50 values, which represent the concentration needed to inhibit a biological function by 50%.

InhibitorCell LineMLL Fusion/MutationIC50/GI50 Value (nM)
M-525MV-4-11MLL-AF43
MI-463-MLL fusion15.3
MI-503-MLL fusion14.7
MI-538MV-4-11MLL-AF421
M-89MV-4-11MLL-AF425
M-1121MV-4-11MLL-AF410.3
M-1121MOLM-13MLL-AF951.5
MI-3454-MLL fusion7-27
MI-2MV-4-11MLL-AF4446
MI-3-MLL fusion648
VTP50469MLL-r cell linesMLL-rearrangedlow nM range

Induction of Differentiation Markers (e.g., CD11b)

A key mechanism of action for menin-MLL inhibitors is the induction of differentiation in leukemic blast cells, which are typically arrested in an immature state. Treatment with these inhibitors causes the cells to mature into more specialized cell types. This process is often monitored by measuring the expression of cell surface markers, such as CD11b, a marker for myeloid differentiation. nih.govoncotarget.com Studies have shown that MLL-rearranged AML cell lines treated with inhibitors like VTP50469 exhibit a dose-dependent increase in CD11b expression. nih.gov This indicates that disrupting the menin-MLL interaction can overcome the differentiation block that is characteristic of this type of leukemia. nih.govnih.gov

Gene Expression Profiling (e.g., HOX/MEIS1 downregulation)

The oncogenic activity of MLL fusion proteins is dependent on their ability to drive the expression of a specific set of genes, most notably the HOXA cluster genes and their cofactor MEIS1. nih.govresearchgate.netiu.edu These genes are crucial for maintaining the leukemic state. nih.gov A hallmark of effective menin-MLL inhibition is the rapid and significant downregulation of these target genes. nih.govnih.gov

Treatment of MLL-rearranged cell lines like MOLM13 and MV-4-11 with various menin-MLL inhibitors leads to a substantial reduction in the expression levels of HOXA9 and MEIS1. nih.govnih.govmdpi.comnih.gov This on-target effect validates that the inhibitors are working as intended by disrupting the core transcriptional program that drives the leukemia. nih.gov For example, the inhibitor VTP50469 was shown to rapidly suppress the expression of MLL-fusion target genes, with significant changes observed within 48 hours of treatment. nih.gov

Selectivity in Leukemic vs. Non-Leukemic Cells

An important characteristic of a targeted therapy is its ability to selectively act on cancer cells while sparing healthy cells. Menin-MLL inhibitors have demonstrated a high degree of selectivity for leukemia cells harboring MLL rearrangements or NPM1 mutations. nih.govosti.gov For example, the inhibitor VTP50469 showed potent anti-proliferative activity against MLL-rearranged cell lines but had no effect on cell lines with wild-type (non-rearranged) MLL. nih.gov Similarly, the inhibitor M-525 was found to be 25 to 2,000 times less potent in leukemia cell lines lacking an MLL fusion compared to those carrying the fusion. osti.gov This selectivity suggests that the therapeutic effect is directly linked to the inhibition of the menin-MLL interaction, which is critical for the survival of these specific cancer cells but less so for normal cells. nih.gov

In Vivo Studies in Preclinical Models

The antitumor activity of Menin-MLL inhibitors has been extensively evaluated in various preclinical in vivo models, which are designed to mimic human acute leukemia. These studies are fundamental for assessing the therapeutic potential of compounds like Menin-MLL inhibitor 24 before they can be considered for human clinical trials.

Murine Xenograft Models of Acute Leukemia (e.g., CDX models)

Cell line-derived xenograft (CDX) models, where human leukemia cells are implanted into immunodeficient mice, represent a foundational step in in vivo testing. In a CDX model using MV4-11 cells, a human AML cell line with an MLL gene translocation, the Menin-MLL inhibitor DSP-5336 demonstrated dose-dependent and significant tumor growth inhibition. sumitomo-chem.co.jp Notably, complete tumor regression was observed in all treated subjects at a specific dose. sumitomo-chem.co.jp Similarly, studies with the inhibitors MI-463 and MI-503 in MV4;11 xenograft models also showed pronounced tumor growth inhibition, with MI-503 leading to an over 80% reduction in tumor volume and complete regression in some mice. nih.gov

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve implanting tumor cells from a patient directly into mice, are considered highly clinically relevant as they preserve the genetic and histological characteristics of the original tumor. nih.gov Menin-MLL inhibitors have shown remarkable efficacy in these advanced models. The inhibitor VTP50469, when tested in PDX models of both MLL-rearranged acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), caused dramatic reductions in the leukemia burden. nih.gov In multiple PDX models, a 28-day oral administration of VTP50469 led to the near-complete eradication of leukemia cells in the bone marrow, peripheral blood, and spleen. nih.gov Similarly, the inhibitor MI-3454 induced complete remission or regression in PDX models of both MLL-rearranged and NPM1-mutated leukemia. nih.govh1.co The inhibitor DSP-5336 also achieved complete hematological remission in a PDX model created with cells from an AML patient carrying an MLL-AF4 fusion gene. sumitomo-chem.co.jp

Assessment of Tumor Regression and Leukemia Burden Reduction

A primary measure of efficacy in these preclinical models is the reduction of leukemia. Treatment with Menin-MLL inhibitors consistently leads to significant decreases in leukemic burden across various models. In PDX models of pediatric MLL-rearranged ALL, VTP50469 caused a significant reduction in bone marrow infiltration by leukemic cells. syndax.comaacrjournals.org Studies with MI-463 also showed a significant decrease in leukemic cells in the peripheral blood, spleen, and bone marrow. nih.gov The inhibitor DS-1594a was shown to be highly effective in eradicating tumors in xenograft models of KMT2A-rearranged or NPM1-mutated acute leukemia. researchgate.net This potent anti-leukemic effect, demonstrated by the dramatic reduction of cancer cells in key hematopoietic tissues, underscores the therapeutic potential of this class of drugs. nih.govnih.gov

Impact on Survival in Animal Models

Beyond reducing tumor size, a critical endpoint in preclinical studies is the impact on the survival of the animal models. Treatment with Menin-MLL inhibitors has been shown to confer a substantial survival benefit. In an aggressive MOLM13 xenograft model, mice treated with MI-3454 had a median survival that was 120% longer than the control group. kuraoncology.com Similarly, in a murine model of MLL-AF9 leukemia, both MI-463 and MI-503 provided a substantial extension of survival. nih.gov Treatment with DSP-5336 also resulted in a significant extension of survival in PDX models. sumitomo-chem.co.jp In some cases, the effects were exceptionally durable; multiple mice with MLL-rearranged ALL treated with VTP50469 remained disease-free for over a year after treatment ended. nih.gov

On-Target Activity Confirmation in Tumor Tissues (e.g., MEIS1 expression)

To confirm that the observed anti-leukemic effects are due to the intended mechanism of action, researchers measure the expression of key downstream target genes in tumor tissues. The Menin-MLL interaction is critical for the expression of genes such as HOXA9 and MEIS1, which drive leukemogenesis. sumitomo-chem.co.jpnih.gov Preclinical studies have consistently shown that treatment with Menin-MLL inhibitors leads to the downregulation of these genes in vivo. nih.gov For example, tumor samples from mice treated with MI-503 and MI-463 showed a significant reduction in the expression of HOXA9 and MEIS1. nih.gov Similarly, treatment with VTP50469, DSP-5336, and KO-382 all led to decreased expression of MEIS1 and HOXA9 in tumor tissues from xenograft models. nih.govresearchgate.netkuraoncology.com MEIS1 has been identified as a potential pharmacodynamic biomarker to measure treatment response to these inhibitors in a clinical setting. nih.govh1.co

Structural Basis and Chemical Biology of Menin Mll Inhibitors

Protein-Protein Interaction (PPI) Interface Analysis

A thorough understanding of the menin-MLL PPI interface is fundamental to the rational design of inhibitors. This involves detailed analysis of the interacting domains and the specific pockets on the menin protein that are crucial for this interaction.

Menin-MBM1/MBM2 Interaction

The interaction between menin and MLL is characterized by a bivalent binding mode involving two distinct motifs on the N-terminal region of MLL: Menin-Binding Motif 1 (MBM1) and Menin-Binding Motif 2 (MBM2). nih.govresearchgate.net This N-terminal fragment of MLL is consistently retained in all MLL fusion proteins, making it a key target for therapeutic intervention. ashpublications.orgacs.org

MBM1 is the high-affinity binding motif, while MBM2 binds to menin with a lower affinity. nih.govnih.gov Studies have shown that MBM1 binds to menin with a dissociation constant (Kd) of approximately 53 nM, whereas MBM2 has a Kd of 1.4 µM. nih.gov These two motifs are separated by a flexible poly-glycine linker. ashpublications.org Interestingly, the binding of one motif can allosterically regulate the binding of the other. ashpublications.org Despite the bivalent nature of the interaction, disrupting the high-affinity MBM1 interaction has been shown to be sufficient to abolish the oncogenic activity of MLL fusion proteins. nih.gov This makes the MBM1 binding site on menin a "hot spot" for the development of small-molecule inhibitors. nih.govnih.gov

Identification of Binding Pockets on Menin

The menin protein possesses a large central cavity where the N-terminus of MLL binds. acs.orgacs.org Crystal structures of menin in complex with MLL peptides have revealed a deep pocket that accommodates key residues of MBM1. nih.gov This pocket is predominantly hydrophobic and is crucial for the high-affinity interaction. nih.govnih.gov The binding of MLL to this pocket is a critical step in the recruitment of the MLL complex to target genes, which in turn drives leukemogenesis. nih.gov The well-defined nature of this MLL binding pocket on menin makes it a "druggable" target for small-molecule inhibitors. nih.govumich.edu

Rational Design and Structure-Based Drug Discovery

The detailed structural understanding of the menin-MLL interaction has paved the way for rational drug design and structure-based discovery of potent inhibitors.

High-Throughput Screening (HTS) Approaches

High-throughput screening (HTS) has been a pivotal starting point for the discovery of novel menin-MLL inhibitors. nih.govresearchgate.net By screening large libraries of small molecules, researchers have identified initial "hit" compounds that can disrupt the menin-MLL interaction. nih.govmdpi.com For instance, one HTS campaign screened approximately 288,000 compounds and identified a novel class of hydroxy- and aminomethylpiperidine (B13870535) inhibitors. nih.gov Another screen of 49,000 small molecules led to the discovery of the thienopyrimidine class of inhibitors, with the initial hit, MI-1, showing an IC50 of 1.9 μM. nih.gov These initial hits, although often of modest potency, provide a crucial chemical scaffold for further optimization. researchgate.net

Medicinal Chemistry Optimization

Following the identification of initial hits from HTS, medicinal chemistry efforts focus on optimizing these compounds to improve their potency, selectivity, and drug-like properties. acs.orgpatsnap.com This iterative process involves the synthesis of numerous analogs and the evaluation of their structure-activity relationships (SAR). acs.orgacs.org For example, the thienopyrimidine scaffold has been extensively optimized, leading to the development of highly potent inhibitors like MI-538. acs.org Similarly, the hydroxy- and aminomethylpiperidine class was optimized from an initial hit with an IC50 of 10.8 μM to compounds with significantly improved inhibitory activity. nih.gov This optimization process is often guided by the co-crystal structures of inhibitors bound to menin, allowing for rational modifications to enhance binding affinity. nih.govrsc.org

Co-crystal Structures of Menin-Inhibitor Complexes

The determination of co-crystal structures of menin in complex with small-molecule inhibitors has been instrumental in the development of potent and specific inhibitors. nih.govnih.gov These structures provide a detailed, atomic-level view of how the inhibitors bind to the MLL pocket on menin. researchgate.netosti.gov For example, the crystal structure of menin with MI-2, a thienopyrimidine inhibitor, revealed that the compound mimics the key interactions of MBM1 with menin. nih.govnih.gov This structural insight was crucial for the development of the second-generation inhibitor, MI-2-2, which has a significantly improved binding affinity. nih.gov

Similarly, co-crystal structures of the aminomethylpiperidine inhibitor MIV-6R with menin showed that this class of compounds also mimics the critical interactions of MLL with menin. nih.govrsc.org The availability of these high-resolution structures provides a solid foundation for further structure-based design and optimization of menin-MLL inhibitors. osti.govacs.org

Development of Specific Menin-MLL Inhibitor Scaffolds

The search for effective menin-MLL inhibitors has led to the discovery and refinement of several distinct chemical scaffolds. These efforts, often guided by high-throughput screening and structure-based design, have produced compounds with increasingly high potency and specificity.

Thienopyrimidine Class

The thienopyrimidine class represents one of the first and most extensively studied groups of menin-MLL inhibitors. nih.gov Identified through high-throughput screening, the initial hit, MI-1, inhibited the menin-MLL interaction with a half-maximal inhibitory concentration (IC50) of 1.9 μM. nih.gov Subsequent medicinal chemistry efforts led to analogs with improved activity. nih.gov

Structure-based optimization, using the crystal structure of menin in complex with these early inhibitors, was crucial for enhancing potency. For example, the development of MI-2-2, which incorporated a trifluoroethyl group, improved the binding affinity by 7 to 9-fold compared to its predecessor. nih.gov Further work led to the development of highly potent and orally bioavailable compounds, including MI-463 and MI-503. nih.gov These compounds were shown to effectively block the menin-MLL interaction at sub-micromolar concentrations in cellular assays. nih.gov

A significant breakthrough in this class was the development of MI-1481, which demonstrated a very potent IC50 value of 3.6 nM. nih.gov The crystal structure of MI-1481 in complex with menin revealed that its strong inhibitory activity is due to key hydrogen bonds and hydrophobic interactions within the MLL binding pocket on menin. nih.gov

CompoundKey FeatureIC50 (nM)Reference
MI-1 Initial HTS Hit1900 nih.gov
MI-463 Optimized Analog32 nih.gov
MI-503 Optimized Analog33 nih.gov
MI-1481 Potent Reversible Inhibitor3.6 nih.gov
MI-538 Optimized for In Vivo12-24 nih.govacs.org

Hydroxy- and Aminomethylpiperidine Compounds

A separate class of menin-MLL inhibitors, the hydroxy- and aminomethylpiperidine compounds, was discovered through a high-throughput screening of approximately 288,000 small molecules. acs.orgnih.gov The initial hit from this screen, MIV-1, had a modest IC50 of 10.8 μM. nih.gov

Guided by co-crystal structures of the inhibitors bound to menin, medicinal chemistry optimization led to a significant improvement in potency. nih.gov These studies revealed that the compounds closely mimic all the key interactions of the MLL protein with menin. acs.orgnih.gov A key finding was that this scaffold could occupy a region of the menin binding site that was not engaged by the thienopyrimidine class, offering a unique avenue for optimization. nih.gov This rational design process resulted in the development of MIV-6R, which inhibits the menin-MLL interaction with an IC50 of 56 nM, a substantial improvement over the initial hit. nih.gov The aminomethylpiperidine MIV-6R demonstrated strong and selective activity in MLL leukemia cells, validating the therapeutic potential of this scaffold. nih.gov

Irreversible Inhibitors (e.g., M-525)

To achieve more durable target engagement and potentially greater efficacy, researchers developed irreversible, or covalent, inhibitors of the menin-MLL interaction. umich.edu The strategy involves designing a molecule with a non-covalent "warhead" that directs the inhibitor to the MLL binding pocket on menin, and an electrophilic group that can form a permanent covalent bond with a nearby cysteine residue (specifically Cys329) on the menin protein. nih.govrsc.org

M-525 was designed as the first-in-class, highly potent, irreversible menin-MLL inhibitor. umich.edumedchemexpress.com It binds to menin with an IC50 of 3 nM and is over 30 times more potent in cellular assays than its reversible counterparts. umich.edunih.gov The formation of the covalent bond was confirmed by mass spectrometry and a co-crystal structure of the M-525-menin complex. umich.edunih.gov

Optimization of M-525 led to the development of M-808 and subsequently M-1121. nih.govmdpi.com M-808 showed potent activity with an IC50 of 2.6 nM and effectively inhibited the growth of MLL-rearranged leukemia cells. medchemexpress.commdpi.com While highly potent, M-808 had poor oral bioavailability. nih.gov Further refinement led to M-1121, an orally active covalent inhibitor that demonstrated the ability to cause complete and lasting tumor regression in animal models of MLL-rearranged leukemia. nih.govnih.gov

CompoundTypeIC50 (nM)Key FeatureReference
M-525 Covalent3.0First-in-class irreversible inhibitor umich.edumedchemexpress.commdpi.com
M-808 Covalent2.6Optimized from M-525, potent rsc.orgmedchemexpress.commdpi.com
M-1121 Covalent10.3 (MV-4-11)Orally bioavailable nih.govmdpi.com

Other Novel Scaffolds

Beyond the major classes, research has explored other molecular frameworks to inhibit the menin-MLL interaction. These include pyrimidine (B1678525) derivatives and macrocyclic peptidomimetics. researchgate.net

Macrocyclic peptidomimetics are designed to mimic the structure of the MLL peptide where it binds to menin. By starting with a linear peptide sequence from MLL and then cyclizing it, researchers created compounds with significantly higher potency. The macrocyclic inhibitor MCP-1 binds to menin with a low nanomolar affinity (Ki of 4.7 nM), making it over 600 times more potent than the corresponding linear peptide from which it was derived. researchgate.net These novel scaffolds provide alternative starting points for developing future menin-MLL targeted therapies. researchgate.net Another compound, VTP50469, has also been extensively characterized and shows strong inhibition of MLL-rearranged leukemia cells with low nanomolar GI50 values. rsc.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds into potent drug candidates. For menin-MLL inhibitors, SAR has been driven by iterative cycles of chemical synthesis, biological testing, and structural analysis via X-ray crystallography. acs.orgnih.gov

For the thienopyrimidine class , SAR studies focused on systematic exploration of different substituents on the inhibitor scaffold. nih.govosti.gov For example, modifications to the indole (B1671886) ring of the lead compound MI-136 were explored to simultaneously optimize biochemical activity and drug-like properties. nih.govacs.org It was found that introducing small polar groups at certain solvent-exposed positions could enhance interactions and improve cellular activity. osti.gov The addition of a methyl sulfonamide group at the piperazine (B1678402) ring also led to a pronounced increase in inhibitory activity. nih.gov These detailed SAR studies were instrumental in the development of highly potent compounds like MI-538. nih.govosti.gov

In the hydroxy- and aminomethylpiperidine class , SAR was used to understand the essential pharmacophore required for activity. nih.gov Studies revealed a pronounced SAR for modifications at the "hydrophobic head" region of the molecule. nih.gov While simple hydrogen or methyl groups were ineffective, a phenyl ring was found to be critical for mimicking the interaction of a key phenylalanine residue (Phe9) from the MLL protein. nih.gov Further optimization, such as replacing a hydroxyl group with an amino group (as in MIV-6), led to a nearly six-fold increase in inhibitory potency, highlighting the sensitivity of the binding interaction to small structural changes. nih.gov

Mechanisms of Resistance to Menin Mll Inhibitors

Acquired Resistance Mechanisms

Non-Mutational Resistance Mechanisms.

Epigenetic Drivers (e.g., PRC1.1, KMT2C/KDM6A)

Acquired resistance to menin-MLL inhibitors can be driven by epigenetic modifications that occur independently of mutations in the drug's direct targets. ashpublications.org A key player in this process is the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1). ashpublications.orgresearchgate.netnih.gov In certain leukemia models, resistance to menin inhibitors has been linked to the depletion of PRC1.1 components such as PCGF1 and BCOR. ashpublications.orgresearchgate.net This loss of PRC1.1 function can lead to the aberrant activation of oncogenes like MYC, creating a bypass pathway that sustains leukemic growth despite the inhibition of the menin-MLL interaction. ashpublications.orgresearchgate.netmdpi.com Strikingly, the loss of PRC1.1 components does not seem to affect the displacement of menin from chromatin or the repression of canonical KMT2A target genes by the inhibitor. ashpublications.orgresearchgate.net

Furthermore, mutations in other epigenetic regulators can also confer resistance. Loss-of-function mutations in the histone methyltransferase KMT2C (also known as MLL3) and the histone demethylase KDM6A (also known as UTX) have been identified as drivers of resistance. nih.govscispace.com The MLL3/4–UTX complex acts as a tumor suppressor, and its inactivation allows leukemia cells to evade the therapeutic effects of menin inhibitors. nih.gov This suggests a functional interplay between the oncogenic MLL1-menin complex and the tumor-suppressive MLL3/4-UTX complex, where the loss of the latter contributes to therapeutic failure. nih.gov

Adaptation and Non-Genetic Processes

Resistance to menin inhibitors is not always the result of stable genetic or epigenetic changes. researchgate.net Non-genetic adaptation allows a subset of leukemia cells, often referred to as "persister" cells, to survive initial drug treatment. nih.govresearchgate.netresearchgate.net These cells can enter a dormant or slow-cycling state, enabling them to tolerate the inhibitor. nih.gov Over time, these persister cells may acquire genetic mutations or epigenetic alterations that lead to full-blown resistance. nih.govpostersessiononline.eu This adaptive resistance is thought to be responsible for a significant portion of cases where resistance develops without mutations in the MEN1 gene. researchgate.netpostersessiononline.eu

De Novo (Innate) Resistance

In some cases, leukemias exhibit innate, or de novo, resistance to menin-MLL inhibitors from the start of treatment. biorxiv.orgbiorxiv.org This intrinsic resistance can be present even in leukemias with the KMT2A rearrangements or NPM1 mutations that are typically associated with sensitivity to these drugs. researchgate.netbiorxiv.org One contributing factor to de novo resistance is the presence of pre-existing co-mutations. For instance, mutations in the tumor suppressor gene TP53 have been shown to confer de novo resistance to menin inhibitors in KMT2A-rearranged acute myeloid leukemia (AML). biorxiv.orgresearchgate.net Additionally, the baseline epigenetic state of the leukemia, potentially involving the same pathways implicated in acquired resistance like PRC1.1, can render the cells inherently less dependent on the menin-MLL1 interaction for survival. researchgate.netnih.gov Studies on patient-derived xenografts from highly pretreated patients have shown that extensive prior therapies can lead to clonal evolution and the acquisition of co-mutations that drive upfront resistance to menin inhibitors. biorxiv.orgbiorxiv.org

Identification of Resistance Mechanisms in Preclinical Models (e.g., CRISPR screens, PDX models)

Preclinical models are crucial for identifying the molecular drivers of resistance to menin inhibitors. Genome-wide CRISPR-Cas9 screens have been a powerful tool in this endeavor. researchgate.netnih.govnih.gov By systematically knocking out genes in leukemia cell lines and then treating them with a menin inhibitor, researchers can identify genes whose loss confers resistance. researchgate.netnih.govresearchgate.net These unbiased screens have successfully identified key resistance genes, including components of the PRC1.1 complex and the MLL3/4-UTX complex. researchgate.netnih.govnih.gov

Patient-derived xenograft (PDX) models, which involve implanting patient leukemia cells into immunodeficient mice, provide a clinically relevant platform to study both innate and acquired resistance. biorxiv.orgnih.govnih.govmdpi.com These models allow for the long-term study of drug response and the emergence of resistance in a system that closely mimics human disease. nih.govtandfonline.com PDX models have been instrumental in validating resistance mechanisms identified through other means, such as the emergence of MEN1 mutations and the role of clonal evolution in heavily pretreated leukemias. biorxiv.orgbiorxiv.orgnih.govnih.gov By treating PDX models with menin inhibitors, researchers can observe the development of resistance over time and analyze the genetic and epigenetic changes in the relapsed tumors. nih.govmdpi.com

Compound and Gene Name Reference Table

NameType
MEN1Gene
MLL1 / KMT2AGene
MLL3 / KMT2CGene
KDM6A / UTXGene
PRC1.1Protein Complex
PCGF1Gene
BCORGene
MYCGene
NPM1Gene
TP53Gene
Cas9Protein
BCL2Gene
VTP50469Menin-MLL Inhibitor
Revumenib (SNDX-5613)Menin-MLL Inhibitor
MI-503Menin-MLL Inhibitor
JNJ-75276617 (Bleximenib)Menin-MLL Inhibitor
Ziftomenib (B3325460) (KO-539)Menin-MLL Inhibitor
DS-1594Menin-MLL Inhibitor
DSP-5336Menin-MLL Inhibitor

Preclinical Combination Strategies with Menin Mll Inhibitors

Rationale for Combination Therapy

The primary motivations for exploring combination therapies involving Menin-MLL inhibitors are to preemptively address resistance mechanisms and to achieve a greater, more durable anti-leukemic effect than is possible with single-agent treatment.

A significant challenge in targeted cancer therapy is the development of resistance. In the context of Menin-MLL inhibition, both intrinsic and acquired resistance can limit therapeutic efficacy. ashpublications.org Studies have shown that acquired resistance can arise from mutations in the MEN1 gene, which encodes the menin protein. mdpi.com These mutations can prevent the inhibitor from effectively binding to menin and disrupting its interaction with the KMT2A fusion protein, thereby abrogating the drug's effect. ashpublications.orgmdpi.com

Combination therapies offer a rational approach to bypass these resistance mechanisms. For instance, research suggests that combining Menin-MLL inhibitors with other agents can be effective even when resistance emerges. One strategy involves using agents that target downstream pathways or parallel survival pathways. For example, the reactivation of a tumor-suppressive program through Menin-MLL inhibition can be complemented by CDK4/6 inhibitors, which can help mitigate resistance in leukemia cells that are otherwise insensitive to Menin inhibitors alone. nih.govaacrjournals.org Furthermore, some next-generation Menin-MLL inhibitors, such as bleximenib (JNJ-75276617), have been shown to be effective against certain MEN1 mutations that confer resistance to other inhibitors in this class. ashpublications.org Another identified mechanism of resistance involves the epigenetic regulator PRC1.1; preclinical data indicate that resistance driven by this pathway could be overcome by the BCL-2 inhibitor venetoclax (B612062). ashpublications.org

The central goal of combination therapy is to achieve synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. Preclinical studies have consistently demonstrated that combining Menin-MLL inhibitor 24 with other targeted agents leads to enhanced anti-leukemic activity. nih.govamegroups.org This includes synergistic inhibition of proliferation, increased induction of apoptosis (programmed cell death), and enhanced cellular differentiation in leukemia models. nih.govnih.gov

For example, the combination of a Menin-MLL inhibitor with an FLT3 inhibitor resulted in a significantly superior reduction in leukemia burden and prolonged survival in animal models of MLL-r, FLT3 mutant leukemia compared to either drug alone. nih.govnih.govashpublications.org Similarly, combining Menin-MLL inhibitors with BCL-2 inhibitors has been shown to be dramatically more effective at inducing apoptosis and reducing cell viability in primary AML patient samples than either agent used individually. nih.gov These synergistic interactions are often rooted in the complementary mechanisms of the drugs, which can simultaneously block multiple oncogenic signaling pathways essential for leukemia cell survival and proliferation. nih.gov

Synergistic Interactions with Other Targeted Agents

Preclinical research has identified several classes of targeted drugs that exhibit strong synergy with Menin-MLL inhibitor 24, leading to promising combination strategies for clinical investigation.

The B-cell lymphoma 2 (BCL-2) protein is a critical anti-apoptotic factor that promotes cell survival in many AML subtypes. nih.gov Venetoclax, a specific BCL-2 inhibitor, is a cornerstone of AML therapy, but resistance can develop. nih.gov A key mechanism of venetoclax resistance involves the upregulation of a KMT2A-like gene signature, including HOX and MEIS1 genes. nih.gov Since Menin-MLL inhibitors directly suppress this transcriptional program, they can theoretically re-sensitize or overcome resistance to venetoclax. nih.gov

Mechanistically, Menin-MLL inhibition has been shown to decrease the levels of anti-apoptotic proteins, including BCL-2 itself, while increasing pro-apoptotic proteins. nih.govresearchgate.net This primes the leukemia cells for apoptosis, enhancing the activity of venetoclax. nih.gov In vitro studies using various Menin-MLL inhibitors (including SNDX-50469 and ziftomenib) combined with venetoclax have demonstrated synergistic killing of AML cells with KMT2A-r and NPM1m. nih.govresearchgate.nethaematologica.org In patient-derived xenograft (PDX) models, the combination of a Menin-MLL inhibitor and venetoclax led to a significant extension of survival and was more effective at eliminating leukemia stem and progenitor cells than either agent alone. nih.gov

Table 1: Preclinical Findings for Menin-MLL Inhibitor and Venetoclax Combinations

Menin-MLL Inhibitor Cell/Model Type Key Finding Reference
SNDX-50469 NPM1c/FLT3-mutated primary AML samples Combination was dramatically more effective in increasing apoptosis and decreasing cell viability than either agent alone. nih.gov
Ziftomenib (B3325460) (KO-539) MLL-r and NPM1mut AML cell lines Synergistic leukemia cell killing; combination induced more apoptosis than single agents. haematologica.org
SNDX-50469 MLL-r and mtNPM1 AML cell lines Synergistic in vitro lethality observed with the combination. researchgate.net

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common drivers in AML, often co-occurring with NPM1 mutations or KMT2A rearrangements. nih.govnih.gov This provides a strong rationale for combining Menin-MLL inhibitors with FLT3 inhibitors like gilteritinib. Transcriptional profiling studies have revealed that inhibition of the menin-MLL interaction leads to the downregulation of MEIS1, a key transcription factor. nih.govnih.govashpublications.org Crucially, FLT3 is a transcriptional target of MEIS1. nih.govnih.gov

Therefore, this combination represents a dual-pronged attack: the Menin-MLL inhibitor transcriptionally represses the FLT3 gene, while the FLT3 inhibitor directly blocks the signaling output of the FLT3 protein. nih.gov This dual blockade results in a significantly greater reduction of phosphorylated FLT3 and suppression of its downstream signaling pathways compared to single-agent treatment. nih.govnih.gov Preclinical studies combining various Menin-MLL inhibitors (e.g., MI-503, VTP-50469, JNJ-75276617, HMPL-506) with FLT3 inhibitors (gilteritinib, quizartinib, ponatinib) have consistently shown synergistic inhibition of proliferation and enhanced apoptosis in both human and murine leukemia models. nih.govnih.govashpublications.orghutch-med.com

Table 2: Preclinical Findings for Menin-MLL Inhibitor and FLT3 Inhibitor Combinations

Menin-MLL Inhibitor FLT3 Inhibitor Cell/Model Type Key Finding Reference
MI-503, VTP-50469 Gilteritinib, Ponatinib, Quizartinib NPM1mut/FLT3mut & MLL-r/FLT3mut cells Synergistic inhibition of proliferation and enhanced apoptosis. nih.govnih.gov
JNJ-75276617 Gilteritinib KMT2A-r/FLT3 mutant AML cells (MOLM-13) Significant synergistic effect on cell proliferation. ashpublications.orgashpublications.org
HMPL-506 Gilteritinib MOLM-13 subcutaneous tumor model Synergistically improved anti-tumor effect. hutch-med.com

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. Preclinical data supports combining Menin-MLL inhibitors with inhibitors of either CDK4/6 or CDK9.

CDK4/6 Inhibitors: A novel mechanism of action for Menin-MLL inhibitors involves the induction of a tumor-suppressive program dependent on the MLL3/4-UTX complex. nih.govaacrjournals.org Resistance to Menin-MLL inhibitors can be associated with the repression of this pathway. aacrjournals.org This tumor-suppressive axis includes the upregulation of natural CDK4 and CDK6 inhibitors like CDKN2C. biorxiv.orgbiorxiv.org Therefore, combining a Menin-MLL inhibitor with a direct pharmacological CDK4/6 inhibitor (e.g., Palbociclib) can create a powerful synergistic effect. This combination potently engages two parallel pathways that converge on cell cycle control, and it has been shown to mitigate treatment resistance in leukemia cells that are insensitive to Menin inhibitors alone. nih.govaacrjournals.orgbiorxiv.org Studies with the Menin-MLL inhibitors MI-503 and HMPL-506 have shown synergistic effects when combined with the CDK4/6 inhibitor palbociclib. hutch-med.combiorxiv.org

CDK9 Inhibitors: CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is a downstream target required for the expression of MLL-fusion target genes like MYC. researchgate.net This provides a clear rationale for combining Menin-MLL and CDK9 inhibitors. While single-agent CDK9 inhibition has shown preclinical promise, combination therapy may be more effective. researchgate.net In vitro studies showed that combining the Menin-MLL inhibitor VTP50469 with the CDK9 inhibitor AZD4573 resulted in a synergistic inhibitory effect on cell viability, particularly in a cell line model resistant to the Menin inhibitor alone. researchgate.net This suggests that co-inhibition of menin and CDK9 is a promising strategy for treating MLL-rearranged leukemia. researchgate.net

Table 3: Preclinical Findings for Menin-MLL Inhibitor and CDK Inhibitor Combinations

Combination Inhibitors Used Cell/Model Type Key Finding Reference
Menin + CDK4/6 MI-503 + Palbociclib MLL-AF9 leukemia cells Synergistic inhibition of cell proliferation; combination overcomes resistance. biorxiv.orgbiorxiv.org
Menin + CDK4/6 HMPL-506 + Palbociclib MV-4-11 / MOLM-13 cells Synergistic effects on cell proliferation. hutch-med.com

Combination with Chemotherapeutic Agents (e.g., Azacitidine)

The therapeutic potential of Menin-MLL inhibitors in acute myeloid leukemia (AML) with KMT2A rearrangements (KMT2Ar) or NPM1 mutations (NPM1m) is being significantly explored through preclinical combination strategies. nih.gov The rationale for these combinations is to enhance anti-leukemic activity, overcome potential resistance mechanisms, and achieve more durable responses than is possible with monotherapy. mdpi.comashpublications.org Preclinical studies have demonstrated that combining Menin-MLL inhibitors with various other agents, including chemotherapeutics and targeted therapies, can lead to synergistic lethality in AML cells. nih.govmdpi.com

A key combination strategy involves pairing Menin-MLL inhibitors with the hypomethylating agent azacitidine. mdpi.com The combination of the Menin-MLL inhibitor ziftomenib with venetoclax and azacitidine is being investigated in clinical trials for AML. mdpi.com Preclinical data supports this approach, showing that treatment with ziftomenib alongside venetoclax/azacitidine led to prolonged and durable remissions in mouse xenograft models of KMT2Ar AML. nih.gov Similarly, the Menin-MLL inhibitor JNJ-75276617 (this compound) has shown synergistic effects with azacitidine and venetoclax in AML cells with KMT2A rearrangements in vitro. nih.gov Another inhibitor, HMPL-506, also demonstrated synergistic effects on the proliferation of MV-4-11 and MOLM-13 leukemia cells when combined with azacitidine. hutch-med.com

Beyond azacitidine, the BCL-2 inhibitor venetoclax is a prominent partner for Menin-MLL inhibitors. Preclinical studies show that Menin inhibition can reduce the levels of the BCL2 protein, providing a clear mechanism for synergy. nih.govnih.gov Co-treatment of the Menin inhibitor SNDX-50469 with venetoclax resulted in synergistic lethality in cell lines and patient-derived AML cells harboring MLL1-rearrangements or NPM1 mutations. nih.gov This synergistic interaction was observed in multiple AML cell lines, including MV4-11, MOLM13, and OCI-AML3. researchgate.net The combination of a Menin inhibitor with venetoclax has been shown to be effective even in AML cells that co-express mutations in FLT3 or TP53. nih.gov

Other chemotherapeutic and targeted agents have also been evaluated. The addition of the Menin inhibitor VTP-50469 to a standard-of-care induction-type regimen consisting of vincristine, dexamethasone, and L-asparaginase resulted in therapeutic enhancement in preclinical models of infant MLL-rearranged acute lymphoblastic leukemia (ALL). aacrjournals.org Furthermore, combinations with inhibitors of CDK6 (abemaciclib), CDK9 (enitociclib), FLT3 (gilteritinib), and XPO1 (selinexor) have also shown synergistic killing of AML cells in preclinical settings. ashpublications.orgmdpi.comnih.gov

The table below summarizes key preclinical findings for the combination of Menin-MLL inhibitors with various chemotherapeutic and targeted agents.

Table 1: Preclinical Synergistic Effects of Menin-MLL Inhibitors in Combination Therapies

Menin-MLL Inhibitor Combination Agent(s) Cell Lines/Model Key Finding Citations
JNJ-75276617 (this compound) Venetoclax, Azacitidine MOLM-13 (KMT2A-r) Increased and synergistic antiproliferative effect in vitro. nih.gov
HMPL-506 Azacitidine MV-4-11, MOLM-13 Synergistic effects on cell proliferation. hutch-med.com
SNDX-50469 / SNDX-5613 (Revumenib) Venetoclax (BCL-2 inhibitor) MV4-11, MOLM13, OCI-AML3, Patient-Derived AML cells (MLL1-r or NPM1m) Synergistic lethality in vitro and superior efficacy in vivo. nih.govresearchgate.net
SNDX-50469 Abemaciclib (CDK6 inhibitor) Cell lines and patient-derived AML cells (MLL1-r or NPM1m) Synergistic lethality. nih.gov
Ziftomenib (KO-539) Venetoclax, Azacitidine KMT2Ar AML xenografts Prolonged durable remissions in mice. nih.gov
VTP-50469 Vincristine, Dexamethasone, L-asparaginase Infant MLL-r ALL PDXs Therapeutic enhancement. aacrjournals.org
MI-503 Sorafenib HepG2, Hep3B (Hepatocellular Carcinoma) Synergistically enhanced inhibition of proliferation. aacrjournals.org
Menin Inhibitors Gilteritinib (FLT3 inhibitor) KMT2A-rearranged, FLT3-ITD+ AML models In vitro synergy and improved survival in murine models. ashpublications.org

Preclinical Models for Combination Efficacy Assessment

The evaluation of combination strategies involving Menin-MLL inhibitors relies on a variety of robust preclinical models, both in vitro and in vivo, to establish synergistic anti-leukemic activity and provide a rationale for clinical investigation. nih.govresearchgate.net

In Vitro Models

In vitro studies are foundational for assessing combination efficacy, primarily using established cancer cell lines. aacrjournals.org For leukemias, commonly used cell lines include those with MLL rearrangements, such as MOLM-13 and MV-4-11 (both AML with MLL-AF9 and MLL-AF4 respectively) and RS4;11 (B-cell ALL with MLL-AF4), as well as those with NPM1 mutations like OCI-AML3. nih.govnih.govnih.gov In these models, key assays measure:

Cell Proliferation and Viability: Assays such as the MTT or CellTiter-Glo assays are used to determine the effect of drug combinations on the growth and survival of cancer cells. hutch-med.comaacrjournals.org Synergism is often quantified using mathematical models like the ZIP method, where a synergy score greater than 1.0 indicates a synergistic interaction. nih.govresearchgate.net

Apoptosis: The induction of programmed cell death is a critical measure of efficacy. This is typically assessed by flow cytometry using stains like TO-PRO-3 iodide or Annexin V to quantify non-viable or apoptotic cells following treatment. nih.govresearchgate.net

Gene Expression: Quantitative RT-PCR and RNA-sequencing are employed to analyze changes in the expression of key MLL target genes, such as HOXA9 and MEIS1, and differentiation markers like CD11b. hutch-med.comnih.gov Downregulation of these oncogenes following combination treatment provides mechanistic insight into the observed synergy. researchgate.net

In Vivo Models

In vivo models are crucial for evaluating the therapeutic potential of drug combinations in a more complex biological system. aacrjournals.org The most common in vivo models are xenografts, where human leukemia cells are implanted into immunodeficient mice (e.g., NSG or BALB/c nude mice). hutch-med.comaacrjournals.org

Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous or intravenous injection of human leukemia cell lines (e.g., MOLM-13, MV-4-11) into mice. hutch-med.comresearchgate.net Efficacy is measured by monitoring tumor growth (for subcutaneous models) or by assessing leukemia burden in peripheral blood, spleen, and bone marrow, often using bioluminescent imaging for cells engineered to express luciferase. aacrjournals.orgresearchgate.net

The table below provides an overview of the preclinical models used to assess the efficacy of Menin-MLL inhibitor combinations.

Table 2: Preclinical Models for Efficacy Assessment of Menin-MLL Inhibitor Combinations

Model Type Specific Model Application Key Endpoints Measured Citations
In Vitro Leukemia Cell Lines (MOLM-13, MV-4-11, RS4;11, OCI-AML3) Assessment of synergy with chemotherapeutics and targeted agents. Cell viability, proliferation, apoptosis, gene expression (HOXA9, MEIS1), cell differentiation markers. nih.govnih.govresearchgate.netnih.gov
Hepatocellular Carcinoma Cell Lines (HepG2, Hep3B) Assessment of synergy with multikinase inhibitors. Cell proliferation. aacrjournals.org
In Vivo Cell Line-Derived Xenografts (CDX) Efficacy testing of drug combinations against established tumors. Tumor growth/burden, overall survival, target gene expression in tumor tissue. hutch-med.comaacrjournals.orgresearchgate.net
Patient-Derived Xenografts (PDX) Clinically relevant efficacy testing of monotherapy and combination therapy. Event-free survival, overall survival, leukemia infiltration in blood, spleen, and bone marrow. nih.govaacrjournals.orgnih.gov

Biomarker Development and Monitoring in Preclinical Research

Molecular Biomarkers for Menin Dependency

The therapeutic action of Menin-MLL inhibitor 24 is predicated on disrupting the critical interaction between the menin protein and the MLL1 (KMT2A) protein, an interaction essential for the survival of certain leukemia subtypes. nih.gov Preclinical research has identified specific genetic alterations that create a state of "menin dependency," making cancer cells highly susceptible to inhibitors like Menin-MLL inhibitor 24. These alterations serve as key molecular biomarkers.

The primary biomarkers indicating menin dependency include:

KMT2A (MLL) Gene Rearrangements (KMT2Ar/MLL-r): Found in approximately 5-10% of acute leukemias, MLL rearrangements are particularly common in infant leukemia (70-80%). nih.govmdpi.com These rearrangements create oncogenic MLL fusion proteins (e.g., MLL-AF4, MLL-AF9) that require menin to drive a leukemogenic gene expression program. nih.govmdpi.com The presence of an MLL rearrangement is a strong indicator of dependence on the menin-MLL interaction for survival. hematologyandoncology.net

NPM1 Mutations (NPM1mut): Mutations in the nucleophosmin (B1167650) 1 (NPM1) gene are the most frequent genetic abnormality in adult acute myeloid leukemia (AML). hematologyandoncology.net Similar to MLL-rearranged leukemias, NPM1-mutant AML is dependent on the menin-MLL interaction to maintain its leukemogenic state. nih.govnih.gov

NUP98 Rearrangements: Preclinical studies have also established that leukemias with rearrangements of the nucleoporin 98 (NUP98) gene are sensitive to menin-MLL inhibition, indicating this is another molecular dependency. nih.govnih.gov

These genetic markers are fundamental in identifying tumors that are likely to respond to treatment with Menin-MLL inhibitor 24.

BiomarkerAssociated Leukemia SubtypeRole in Menin Dependency
KMT2A (MLL) RearrangementAcute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Infant LeukemiaCreates oncogenic MLL fusion proteins that require menin interaction to drive leukemogenesis. nih.govmdpi.com
NPM1 MutationAcute Myeloid Leukemia (AML)Induces a gene expression profile dependent on the menin-MLL complex. nih.govnih.gov
NUP98 RearrangementAcute Myeloid Leukemia (AML)Drives a leukemogenic program that is sensitive to the disruption of the menin-MLL interaction. nih.govhematologyandoncology.net

Gene Expression Signatures (e.g., HOX/MEIS1 Levels)

Beyond specific genetic mutations, the downstream gene expression signatures driven by the menin-MLL complex are critical biomarkers of pathway activity and therapeutic response. nih.gov The leukemogenic activity in menin-dependent leukemias is largely mediated by the aberrant upregulation of specific transcriptional programs, most notably involving the HOX gene clusters (especially HOXA) and their essential cofactor MEIS1. ashpublications.org

Inhibition of the menin-MLL interaction with compounds like Menin-MLL inhibitor 24 is designed to reverse this pathogenic gene expression. nih.gov Preclinical studies consistently demonstrate that treatment leads to the rapid downregulation of these key target genes. nih.gov For instance, treatment of MLL-rearranged leukemia cell lines with the Menin-MLL inhibitor VTP50469 resulted in a significant decrease in the expression of MLL-fusion target genes, with MEIS1 and MEF2C being the most consistently repressed. nih.gov Similarly, other preclinical inhibitors have shown potent suppression of HOXA9 and MEIS1 expression. nih.govresearcher.life Therefore, the expression levels of HOX genes and MEIS1 can serve as pharmacodynamic biomarkers to confirm that the inhibitor is engaging its target and eliciting the desired biological effect. nih.govnih.gov

Gene SignatureFunction in LeukemiaEffect of Menin-MLL Inhibitor 24Biomarker Utility
HOXA9Key transcription factor promoting leukemic self-renewal and blocking differentiation. youtube.comsumitomo-chem.co.jpDownregulation of mRNA expression. nih.govsumitomo-chem.co.jpPharmacodynamic marker of target engagement and biological activity.
MEIS1Essential cofactor for HOX-mediated leukemogenesis. ashpublications.orgyoutube.comDownregulation of mRNA expression. nih.govnih.govPharmacodynamic marker of target engagement and biological activity.
FLT3Receptor tyrosine kinase often co-expressed and regulated by the MLL-fusion program. nih.govDownregulation of mRNA expression. nih.govnih.govMarker of downstream pathway inhibition.

Predictive Biomarkers for Sensitivity and Resistance

Identifying biomarkers that predict not only initial sensitivity but also the potential for acquired resistance is crucial for the long-term success of a targeted therapy.

Predictive Biomarkers for Sensitivity: The most robust predictive biomarkers for sensitivity to Menin-MLL inhibitor 24 are the same as the molecular markers for menin dependency: the presence of KMT2A rearrangements or NPM1 mutations. hematologyandoncology.netnih.gov A gene expression signature characterized by high levels of HOX and MEIS1 is also a strong indicator of potential response. nih.gov

Predictive Biomarkers for Resistance: Preclinical and early clinical studies with menin inhibitors have revealed that acquired resistance can emerge through specific mutations in the MEN1 gene, which encodes the menin protein. nih.gov These mutations occur at the drug-binding interface, preventing the inhibitor from effectively disrupting the menin-MLL interaction. researcher.liferesearchgate.net Monitoring for the emergence of these mutations during therapy could serve as an early indicator of impending relapse, allowing for a timely change in treatment strategy. nih.gov

Biomarker TypeSpecific MarkerClinical Implication
SensitivityKMT2A rearrangements, NPM1 mutations. hematologyandoncology.netnih.govIdentifies patients likely to respond to Menin-MLL inhibitor 24.
High HOX/MEIS1 expression. nih.govIndicates active, targetable pathway.
ResistanceAcquired mutations in the MEN1 gene (e.g., M327I, G331R, T349M). researcher.lifePredicts loss of response to first-generation inhibitors; may guide use of next-generation agents.

Methodologies for Biomarker Assessment

The accurate and reliable assessment of these biomarkers is essential for their application in research and clinical settings. A variety of standard and advanced molecular biology techniques are employed in preclinical studies of Menin-MLL inhibitor 24.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This is a widely used method to quantify the expression of specific genes. In the context of Menin-MLL inhibitor 24, RT-qPCR is used to measure the mRNA levels of pharmacodynamic biomarker genes like HOXA9 and MEIS1 before and after treatment to confirm on-target drug activity. sumitomo-chem.co.jp It can also be used to assess markers of cell differentiation, such as CD11b, which is expected to increase as leukemia cells are induced to mature. researcher.lifesumitomo-chem.co.jp

RNA Sequencing (RNA-seq): This powerful, high-throughput technique provides a comprehensive, unbiased view of the entire transcriptome. RNA-seq is used to discover novel gene expression signatures associated with sensitivity or resistance and to understand the global transcriptional changes induced by Menin-MLL inhibitor 24. nih.gov For example, RNA-seq analysis in preclinical models was instrumental in demonstrating the widespread downregulation of MLL-fusion target genes following inhibitor treatment. nih.gov

Other Molecular Techniques: Standard molecular diagnostics such as Fluorescence In Situ Hybridization (FISH), conventional PCR, and DNA sequencing are used to detect the primary genetic biomarkers of menin dependency, including KMT2A rearrangements and NPM1 mutations.

These methodologies provide the foundation for robust biomarker development, enabling a deeper understanding of the mechanism of action of Menin-MLL inhibitor 24 and paving the way for its precise clinical application.

Future Directions and Research Gaps for Menin Mll Inhibitors

Development of Next-Generation Inhibitors to Circumvent Resistance

Preclinical studies have begun to illuminate the potential for resistance to menin-MLL inhibitors. A key area of future research is the development of next-generation compounds designed to overcome these resistance mechanisms.

Currently, available data from published preclinical and clinical trial information does not specify whether Menin-MLL inhibitor 24 (JNJ-75276617/Bleximenib) is a reversible or irreversible inhibitor. The development of irreversible inhibitors, which form a permanent covalent bond with their target, is a potential strategy to achieve more sustained pathway inhibition and overcome resistance mechanisms that might arise from target mutations altering inhibitor binding affinity. Further research into the binding kinetics and potential for covalent modification by JNJ-75276617 or its successors is warranted.

Menin-MLL inhibitor 24 (JNJ-75276617/Bleximenib) is described as a novel, orally bioavailable, potent, and selective protein-protein interaction inhibitor of the binding between menin and KMT2A. ashpublications.org The specific details of its chemical scaffold are proprietary. The exploration of novel chemical scaffolds is a critical avenue for future drug development. The aim is to identify compounds with improved potency, selectivity, and pharmacokinetic properties, as well as the ability to overcome resistance. The crystal structure of menin bound to JNJ-75276617 has been determined, providing a basis for future structure-based drug design to develop next-generation inhibitors. ashpublications.org

Expanding Therapeutic Scope Beyond Leukemia

While the primary focus of Menin-MLL inhibitor 24 has been on acute leukemias, the underlying mechanism of action suggests potential applicability in a broader range of cancers.

Preclinical and clinical studies are actively exploring the efficacy of Menin-MLL inhibitor 24 (JNJ-75276617/Bleximenib) in various hematological malignancies. It has shown potent antiproliferative activity in cell lines and patient samples of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with KMT2A rearrangements or NPM1 mutations. ashpublications.orgselleckchem.com A large-scale drug screen in primary AML patient samples indicated that granulocyte-macrophage progenitor (GMP)-like AML subtypes show the greatest sensitivity. nih.gov This study also found that sensitivity is not limited to KMT2A-rearranged and NPM1-mutant AML, but also extends to some NPM1 wild-type AML subtypes with CEBPA or RUNX1 mutations or NUP98-rearrangements. haematologica.orgresearchgate.net Ongoing clinical trials are evaluating its use as a monotherapy and in combination with other agents like venetoclax (B612062) and azacitidine in relapsed/refractory AML. jnjmedicalconnect.com

Table 1: Antiproliferative Activity of JNJ-75276617 in Leukemia Cell Lines

Cell Line Leukemia Type Genetic Alteration IC50 (µM)
OCI-AML3 AML NPM1c 0.045
EOL-1 AML KMT2A-PTD 0.116
RS4:11 B-ALL KMT2A-r 0.040

Data sourced from a preclinical study on JNJ-75276617. ashpublications.org

There is currently no publicly available research data specifically investigating the efficacy of Menin-MLL inhibitor 24 (JNJ-75276617/Bleximenib) in solid tumors such as prostate, breast, liver, lung, or gastrointestinal stromal tumors (GIST). While the broader class of menin-MLL inhibitors is being explored in some solid tumor contexts, specific findings for JNJ-75276617 are not yet reported. Future research is needed to determine if the menin-KMT2A axis plays a significant role in the pathogenesis of these solid tumors and if JNJ-75276617 could offer a therapeutic benefit.

Comprehensive Elucidation of Resistance Mechanisms

Understanding the mechanisms of resistance to Menin-MLL inhibitor 24 is crucial for its long-term clinical success and for the development of strategies to overcome it. Emerging evidence suggests that mutations in the MEN1 gene, which encodes the menin protein, can be a mechanism of acquired resistance to some menin inhibitors. ashpublications.org

Notably, recent preclinical findings indicate that JNJ-75276617 may be able to circumvent resistance conferred by certain MEN1 mutations. ashpublications.org It has been shown to remain active in the presence of MEN1 mutations, such as M327I and T349M, that cause resistance to other menin inhibitors like revumenib. ashpublications.org JNJ-75276617 was able to displace KMT2A from menin even with these mutations present. ashpublications.org

Further comprehensive studies are required to fully elucidate all potential resistance mechanisms. This includes investigating both on-target resistance (e.g., other MEN1 mutations) and off-target resistance (e.g., activation of bypass signaling pathways). Research into the epigenetic alterations that occur upon treatment with JNJ-75276617 has revealed patient-specific changes, including an upregulation of MHC class I and class II expression, which could have implications for immune-mediated resistance or synergy with immunotherapies. nih.govhaematologica.orgnih.gov

Identification of Novel Epigenetic and Transcriptional Co-dependencies

A critical area of ongoing research is to understand the molecular mechanisms of both response and resistance to Menin inhibitors. This involves identifying other proteins and pathways—co-dependencies—that leukemic cells rely on, especially when the Menin-MLL interaction is disrupted. Targeting these co-dependencies simultaneously could prevent or overcome resistance. uzh.chnih.govelsevierpure.com

CRISPR-Cas9 screens have been a powerful tool in this effort. By systematically knocking out genes in MLL-rearranged AML cells treated with a Menin inhibitor, researchers can identify genes whose loss makes the cells more sensitive to the drug. A protein domain-focused CRISPR screen identified several targetable co-dependencies, including:

BRD4: A member of the BET family of proteins.

EP300: Also known as p300, a histone acetyltransferase.

MOZ: Monocytic leukemia zinc finger protein, another histone acetyltransferase.

KDM1A: Also known as LSD1, a histone demethylase. uzh.chnih.govelsevierpure.com

These findings provide a strong rationale for the combination therapies discussed in the previous section. Disrupting the Menin-MLL interaction leads to the downregulation of key leukemogenic genes like HOXA9 and MEIS1. mdpi.comnih.govrsc.org However, residual leukemic cells can persist. Research using advanced techniques like single-cell RNA-Seq, ChiP-Seq, and ATAC-Seq helps to map the genome-wide changes in chromatin accessibility and gene expression following Menin inhibitor treatment. uzh.chnih.govelsevierpure.com These studies show that while Menin inhibitors effectively target the MLL fusion protein's downstream program, they also induce differentiation. uzh.chresearchgate.net Understanding the epigenetic landscape of cells that escape this differentiation program is key to identifying new targets to eradicate minimal residual disease.

Advanced Preclinical Modeling (e.g., Organoids, Complex in vivo Systems)

To better predict the clinical efficacy of Menin inhibitors and their combinations, researchers are moving beyond traditional cell line models to more complex and clinically relevant systems.

Patient-Derived Xenograft (PDX) Models: These models, where tumor cells from a patient are implanted into immunodeficient mice, are considered a gold standard for preclinical efficacy testing. nih.gov Several potent Menin inhibitors, such as VTP50469 and MI-3454, have demonstrated remarkable single-agent activity in PDX models of both MLL-rearranged AML and ALL, leading to the near-complete eradication of leukemia cells and significantly prolonged survival. nih.govnih.gov These advanced models maintain the genetic and histological characteristics of the original patient's tumor, providing high clinical relevance. nih.gov They have been crucial in demonstrating that Menin inhibitors are effective not only in MLL-rearranged leukemia but also in models of NPM1-mutated and NUP98-rearranged AML. rsc.orgnih.gov

Organoid Models: While less documented in the context of Menin inhibitors specifically, patient-derived organoids are an emerging technology in cancer research. These three-dimensional culture systems can recapitulate the complex cell-cell and cell-matrix interactions of a tumor's microenvironment. For leukemia, co-culture systems that mimic the bone marrow niche are being developed. Such models could be invaluable for studying drug resistance, the role of the microenvironment in protecting leukemia cells from Menin inhibitors, and for high-throughput screening of combination therapies in a more patient-specific manner.

The use of these advanced models will be critical for the next phase of Menin inhibitor development, allowing for more rigorous preclinical evaluation of novel combination strategies and helping to identify biomarkers that can predict which patients are most likely to respond to therapy. nih.govnih.gov

Q & A

Q. What is the molecular mechanism by which Menin-MLL inhibitor 24 disrupts the menin-KMT2A (MLL) interaction, and how is this validated experimentally?

Menin-MLL inhibitor 24 (Bleximenib oxalate) binds to the MBM1 pocket of menin, competing with the MLL protein’s N-terminal motif (MBM1) to prevent complex formation. This disruption inhibits transcriptional activation of oncogenic targets like HOXA9 and MEIS1. Validation involves:

  • Fluorescence Polarization (FP) Assays : Measures displacement of fluorescein-labeled MBM1 peptides from menin, with inhibitor 24 showing low nanomolar IC50 values .
  • Co-Immunoprecipitation (Co-IP) : Confirms reduced menin-MLL binding in leukemia cell lines .
  • X-ray Crystallography : Resolves inhibitor 24’s binding mode within the menin central cavity, mimicking critical MBM1 interactions .

Q. Which biochemical and cellular assays are most reliable for evaluating Menin-MLL inhibitor 24’s efficacy?

Key assays include:

  • FP Assays : Quantify direct inhibition of menin-MLL binding in vitro .
  • Bimolecular Fluorescence Complementation (BiFC) : Visualizes menin-MLL interaction disruption in live cells .
  • H3K4me3 Quantification : Western blot or ChIP-seq to assess reduced histone methylation at target gene promoters .
  • Anti-Proliferation Assays : IC50 determination in MLL-rearranged (MLLr) leukemia cell lines (e.g., MV4-11) .

Q. What are the structural determinants of inhibitor 24’s selectivity for menin over related epigenetic targets?

Inhibitor 24’s selectivity arises from:

  • Hydrophobic Interactions : With menin’s deep MBM1 pocket (e.g., Phe155, Trp341).
  • Salt Bridges : With acidic residues (e.g., Glu363) in the binding site.
  • Crystallographic Data : Shows minimal overlap with binding sites of BET or EZH2 inhibitors, reducing off-target effects .

Advanced Research Questions

Q. How can contradictory data between in vitro binding assays and cellular efficacy be resolved for menin-MLL inhibitors?

Discrepancies often arise due to:

  • Bivalent MLL Binding : Full-length MLL interacts with menin via MBM1 and MBM2 motifs, requiring inhibitors to achieve sub-nanomolar affinity to fully disrupt the interaction .
  • Cellular Permeability : Modifications (e.g., prodrug formulations) improve intracellular drug accumulation, bridging gaps between FP assay IC50s and cellular IC50s .
  • Orthogonal Validation : Combine FP with cellular BiFC or thermal shift assays to confirm target engagement .

Q. What computational strategies are optimal for designing next-generation menin-MLL inhibitors with improved potency?

Structure-based approaches include:

  • Molecular Dynamics (MD) Simulations : Identify dynamic residues (e.g., menin’s Trp341 “gatekeeper”) that influence inhibitor binding .
  • Scoring Function Optimization : LigScore1 and Jain functions outperform others in predicting menin-MLL inhibitor affinities due to electrostatic interaction dominance .
  • Free Energy Perturbation (FEP) : Calculates relative binding energies of derivatives, guiding substituent modifications .

Q. Why do some MLLr leukemia models show resistance to menin-MLL inhibitors, and how can this be addressed?

Resistance mechanisms under investigation:

  • Compensatory Pathways : Upregulation of MYC or BCL-2 bypasses menin-MLL dependency. Combination therapies (e.g., with venetoclax) are being tested .
  • Menin Mutations : Rare in clinical samples; the conserved MBM1 binding site limits mutation-driven resistance .
  • Epigenetic Priming : Pre-treatment with HDAC inhibitors sensitizes cells by opening chromatin at menin-MLL target loci .

Q. How do solvation effects and protein flexibility impact the accuracy of menin-MLL inhibitor binding predictions?

  • Solvation-Exposed Binding Sites : Menin’s MBM1 pocket is partially solvent-exposed, requiring implicit solvent models (e.g., GBSA) in docking studies to account for hydrophobic desolvation penalties .
  • Conformational Sampling : Ensemble docking with multiple menin conformations improves prediction of cryptic pockets .

Q. What preclinical models best recapitulate the in vivo efficacy of Menin-MLL inhibitor 24?

  • Patient-Derived Xenografts (PDXs) : MLLr leukemia models show tumor regression and prolonged survival upon treatment .
  • Transgenic Mice : MLL-AF9-driven models validate on-target suppression of HOXA9 and reduction in leukemia stem cells .

Methodological Considerations

  • Data Interpretation : Always cross-validate biochemical (FP, ITC) and cellular (BiFC, H3K4me3) assays to avoid false positives .
  • Compound Optimization : Prioritize derivatives with >100-fold selectivity over related epigenetic targets (e.g., BRD4, EZH2) to minimize off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.